molecular formula C18H21N3O3 B2657068 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea CAS No. 2034359-03-8

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2657068
CAS No.: 2034359-03-8
M. Wt: 327.384
InChI Key: FFZHIWJEQVIZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Methoxyphenyl Groups: The methoxyphenyl groups are introduced through nucleophilic substitution reactions, where methoxy-substituted phenyl groups are reacted with suitable intermediates.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The methoxyazetidine and methoxyphenyl groups may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxyphenyl)urea
  • 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-chlorophenyl)urea
  • 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methylphenyl)urea

Uniqueness

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea is unique due to the presence of both methoxyazetidine and methoxyphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-16-5-3-4-14(10-16)20-18(22)19-13-6-8-15(9-7-13)21-11-17(12-21)24-2/h3-10,17H,11-12H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZHIWJEQVIZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.